molecular formula C19H14ClN3OS B2749486 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide CAS No. 897457-94-2

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide

Katalognummer: B2749486
CAS-Nummer: 897457-94-2
Molekulargewicht: 367.85
InChI-Schlüssel: PTRNZGVHYLJTPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide” is an imidazothiazole derivative . It is also known as CITCO . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazothiazole ring attached to a phenyl ring via a two-carbon linker . The imidazothiazole ring is also attached to a 4-chlorophenyl group .


Physical and Chemical Properties Analysis

The compound is a solid . Its melting point is between 192 - 195°C . The molecular weight of the compound is 262.72 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Anticonvulsant Activity

Research on omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, including compounds with structural similarities to 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide, revealed their potential in anticonvulsant applications. Specifically, derivatives with chloro substitutions demonstrated significant anticonvulsant activity against seizures induced by maximal electroshock (MES) tests, suggesting their potential therapeutic applications in epilepsy treatment (Aktürk et al., 2002).

Cardiotonic Activity

Compounds bearing the imidazo[2,1-b]thiazoles scaffold, similar to the core structure of this compound, have demonstrated interesting cardiotonic activities. The presence of substituents at specific positions significantly affects their pharmacological profile, with phenyl substitutions being particularly notable for enhancing cardiotonic activity, indicating their potential in developing treatments for heart conditions (Andreani et al., 1996).

Cytotoxic Activity Against Cancer Cell Lines

A novel series of compounds bearing the imidazo[2,1-b]thiazole scaffold were synthesized and evaluated for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. One compound, closely related to the query compound, exhibited promising inhibitory activity against the MDA-MB-231 cell line, suggesting its potential as a therapeutic agent in cancer treatment. This highlights the compound's role in oncological research, particularly in the development of new chemotherapeutic agents (Ding et al., 2012).

Antibacterial and QSAR Studies

Further research into derivatives of this compound has demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. QSAR studies of these compounds provided insights into the structural and physicochemical parameters influencing their antibacterial efficacy, with positive contributions from certain substituents increasing their potential for clinical applications in treating bacterial infections (Desai et al., 2008).

Wirkmechanismus

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c20-14-8-6-13(7-9-14)17-11-23-16(12-25-19(23)22-17)10-18(24)21-15-4-2-1-3-5-15/h1-9,11-12H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRNZGVHYLJTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.